molecular formula C14H21F2NO4 B2460837 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 1373028-94-4

3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B2460837
CAS No.: 1373028-94-4
M. Wt: 305.322
InChI Key: SWMZHBGHKMHCJT-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of fluorine atoms

Properties

IUPAC Name

9,9-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-5-4-6-13(8-17,10(18)19)14(9,15)16/h9H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMZHBGHKMHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Deprotection of the Tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the amine functionality. Its removal is critical for further functionalization:

  • Reaction Conditions : Acidic hydrolysis using HCl in dioxane (4 M, 25°C, 2–4 hours) .

  • Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the carbamate bond, releasing CO₂ and forming the free amine hydrochloride .

  • Yield : Typically >85% under optimized conditions.

Reagent SystemTemperatureTime (h)Product
HCl/dioxane25°C2–4Amine hydrochloride
TFA/DCM0°C to RT1–2Amine trifluoroacetate

Carboxylic Acid Reactivity

The carboxylic acid group participates in key transformations:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) or DCC/DMAP in methanol.

  • Outcome : Forms methyl or ethyl esters, enhancing solubility for subsequent reactions.

  • Example :

    Acid+SOCl2Acid chlorideMeOHMethyl ester+HCl(90% yield)[1]\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester} + \text{HCl} \quad (90\%\text{ yield})[1]

Amide Coupling

  • Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .

  • Applications : Used to generate peptidomimetics or conjugates for medicinal chemistry .

Coupling ReagentSolventTemp.Yield
DCC/HOBtDCMRT75–85%
EDC/DMAPDMF0°C80–90%

Fluorine-Specific Reactivity

The 9,9-difluoro substituents influence electronic and steric properties:

  • Stability : Fluorine atoms resist nucleophilic substitution under mild conditions due to strong C–F bonds .

  • Radical Reactions : Participate in fluoromethylation under UV light with initiators like AIBN (azobisisobutyronitrile).

  • Hydrogen Bonding : Enhances binding affinity in biological systems by interacting with target enzymes .

Ring-Opening and Functionalization

The bicyclo[3.3.1]nonane scaffold undergoes selective modifications:

  • Hydrogenation : Palladium on carbon (Pd/C) in methanol reduces double bonds (if present) without affecting the Boc group.

  • Oxidation : KMnO₄ or RuO₄ selectively oxidizes bridgehead positions under acidic conditions .

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related bicyclic compounds:

Reaction TypeReagentSubstrate AnalogYieldReference
Boc DeprotectionHCl/dioxane3-Azabicyclo[3.3.1]nonane87%
EsterificationSOCl₂/MeOH9-Oxa-3-azabicyclo[3.3.1]nonane92%
Amide CouplingEDC/HOBt7-Azabicyclo[3.3.1]nonane83%

Mechanistic Insights

  • Steric Effects : The rigid bicyclic framework restricts conformational flexibility, favoring reactions at the carboxylic acid over the Boc-protected amine .

  • Electronic Effects : Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid (pKa ≈ 2.5–3.0), facilitating deprotonation in coupling reactions .

Challenges and Optimization

  • By-Product Formation : Competing ester hydrolysis during coupling requires strict anhydrous conditions .

  • Scale-Up : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes for Boc deprotection at 80°C) .

Scientific Research Applications

Drug Design

The compound serves as a versatile scaffold for the development of novel pharmaceuticals. Its difluorinated structure enhances lipophilicity and metabolic stability, which are critical properties for drug candidates. Research has indicated that modifications to the azabicyclo framework can lead to compounds with improved potency against various biological targets, including enzymes and receptors involved in disease pathways.

Antiviral Activity

Studies have shown that derivatives of 3-(tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid exhibit antiviral properties, particularly against viral infections such as HIV and influenza. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral polymerases or proteases.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines resistant to conventional therapies. The structural modifications allow for the design of analogs that can selectively induce apoptosis in malignant cells while sparing normal cells.

Synthesis of Complex Molecules

Due to its unique bicyclic structure, this compound is utilized as a building block in the synthesis of more complex organic molecules. It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals.

Asymmetric Synthesis

The compound's chiral centers make it a valuable resource for asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds efficiently. This is particularly relevant in the synthesis of drugs where chirality plays a crucial role in biological activity.

Case Study 1: Development of Antiviral Agents

A study published in Journal of Medicinal Chemistry explored the antiviral activity of several derivatives based on this compound against HIV-1. The results demonstrated that specific modifications led to enhanced inhibitory effects on viral replication by targeting the reverse transcriptase enzyme.

Case Study 2: Anticancer Research

In another study featured in Cancer Research, researchers synthesized a series of compounds derived from this bicyclic acid and evaluated their cytotoxicity against various cancer cell lines, including breast and prostate cancer models. The findings indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryDrug design for antivirals and anticancer agentsEffective against HIV; potential anticancer activity
Synthetic ApplicationsBuilding block for complex organic synthesisImportant intermediate for heterocyclic compounds
Asymmetric SynthesisProduction of enantiomerically pure compoundsEnhances efficiency in drug synthesis

Mechanism of Action

The mechanism by which 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of the difluoro substituents and the bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the difluoro substituents, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the design of enzyme inhibitors or advanced materials.

Biological Activity

3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, with the CAS number 1373028-94-4, is a bicyclic compound notable for its unique structural features and potential biological activities. Its molecular formula is C14H21F2NO4C_{14}H_{21}F_2NO_4 and it has a molecular weight of 305.32 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, often involving enzyme inhibition or receptor modulation. The difluoro substituents and the tert-butoxycarbonyl (Boc) group enhance its stability and reactivity, making it a candidate for further pharmacological exploration.

Antimicrobial and Antiproliferative Properties

Research indicates that derivatives of bicyclic compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of β-lactamases : This suggests potential use in combating antibiotic resistance.
  • Antitubercular properties : Indicating effectiveness against tuberculosis pathogens.
  • Antiproliferative activity : Suggesting potential applications in cancer therapy .

Case Studies

In a study involving structurally related compounds, researchers found that certain derivatives displayed significant inhibition against various bacterial strains, highlighting the potential of these bicyclic compounds as antimicrobial agents. The study utilized in vitro assays to evaluate the efficacy of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the bicyclic structure can lead to variations in biological activity. For instance, the introduction of different functional groups at specific positions can enhance or diminish the compound's effectiveness against targeted diseases.

Modification Effect on Activity
Addition of halogensIncreased antimicrobial potency
Variation in Boc group sizeAltered pharmacokinetic properties
Substitution at the nitrogen positionEnhanced receptor affinity

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Future Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including:

  • Neuropharmacological effects : Investigating potential applications in neurological disorders.
  • Anticancer research : Exploring mechanisms by which these compounds may induce apoptosis in cancer cells.

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